2-(4-Chlorophenoxy)-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVKIVGNXLBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922862 | |
| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119061-18-6 | |
| Record name | 2-(4-(4-Chlorophenyl)oxy)-2-phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119061186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and General Procedure
The Ullmann condensation strategy involves coupling a 2-halophenylacetic acid derivative with 4-chlorophenol under basic conditions in the presence of a copper catalyst. This method leverages the Ullmann ether synthesis mechanism, where the aryl halide undergoes nucleophilic substitution with the phenoxide ion. For instance, 2-bromophenylacetic acid reacts with 4-chlorophenol in a polar aprotic solvent (e.g., dimethylformamide) using sodium hydroxide as the base and metallic copper as the catalyst. The reaction typically proceeds at elevated temperatures (120–130°C) under inert atmospheric conditions to prevent oxidation.
Optimization and Yield Data
Key optimizations include the choice of halogen (bromo > chloro > iodo for reactivity), base concentration, and catalyst loading. In a representative procedure, 2-bromophenylacetic acid (1.0 equiv), 4-chlorophenol (1.2 equiv), NaOH (2.5 equiv), and Cu powder (0.1 equiv) were heated at 125°C for 10 hours under nitrogen, yielding 58–62% of the target compound after workup. Increasing the copper catalyst to 0.2 equiv improved yields to 68%, albeit with marginal gains beyond this threshold. Solvent screening revealed that dimethylacetamide outperformed toluene or dioxane, likely due to enhanced solubility of intermediates.
Ester Hydrolysis Method
Synthesis of Methyl Ester Precursor
This two-step approach begins with the preparation of methyl 2-(4-chlorophenoxy)-2-phenylacetate, followed by alkaline hydrolysis. The ester precursor is synthesized via nucleophilic substitution of methyl 2-bromophenylacetate with 4-chlorophenol in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at reflux (80°C) in acetone, achieving 85–90% conversion within 6 hours.
Hydrolysis to the Carboxylic Acid
The methyl ester is subsequently hydrolyzed using potassium hydroxide (3.0 equiv) in methanol-water (4:1 v/v) at 60°C for 3 hours. Acidification with concentrated HCl (pH ≈1) precipitates the crude product, which is recrystallized from ethanol to afford 2-(4-chlorophenoxy)-2-phenylacetic acid in 87% yield. This method’s simplicity and high efficiency make it particularly suitable for small-scale laboratory synthesis.
Willgerodt Reaction Pathway
Ketone Formation and Thioamide Intermediate
The Willgerodt route involves converting 2-(4-chlorophenoxy)acetophenone to the corresponding thioacetomorpholide via refluxing with sulfur and morpholine. In a reported procedure, 2-(4-chlorophenoxy)acetophenone (1.0 equiv) was heated with sulfur (1.5 equiv) and morpholine (5.0 equiv) at 140°C for 5 hours, yielding the thioamide intermediate in 74% isolated yield.
Acid Hydrolysis and Purification
The thioamide is hydrolyzed under acidic conditions (6M HCl, acetic acid) at reflux for 18 hours, followed by neutralization and extraction. Despite the multi-step nature of this pathway, it achieves an overall yield of 54% after purification via silica gel chromatography. However, the requirement for hazardous reagents (e.g., sulfur) and prolonged reaction times limits its industrial applicability.
Comparative Analysis of Synthetic Routes
The table below summarizes the critical parameters of each method:
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxyacetic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenoxy)-2-phenylacetic acid has been studied for its potential anti-inflammatory properties . Research indicates that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This mechanism suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Case Study : In a study involving carrageenan-induced rat paw edema assays, the compound exhibited moderate to excellent anti-inflammatory activity, demonstrating its potential as a therapeutic agent.
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. Various synthetic routes have been explored to optimize yield and purity .
| Synthesis Method | Description | Yield |
|---|---|---|
| Sodium Hydride Method | Utilizes sodium hydride for deprotonation followed by reaction with para-chlorophenol and o-chloroacetophenone | High |
| Copper-Catalyzed Method | Involves copper powder under nitrogen protection to facilitate the reaction | Moderate |
| Alkali Treatment | Employs sodium hydroxide for optimal reaction conditions | High |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant hormone analog, mimicking the effects of natural auxins. This interaction can influence various physiological processes, such as cell elongation and division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 2-(2-(3-Chlorophenoxy)phenyl)acetic Acid
- Molecular Formula : C₁₄H₁₁ClO₃
- Key Differences: The chlorine atom is on the 3-position of the phenoxy group instead of the 4-position. This positional isomerism may alter electronic properties and binding interactions in biological systems .
(b) 4-Chlorophenylacetic Acid
- Molecular Formula : C₈H₇ClO₂
- Key Differences: Lacks the phenoxy group, reducing steric bulk and polarity. Simpler structure may enhance metabolic stability but reduce target specificity .
(c) 2-(4-Chlorophenyl)-2-fluoroacetic Acid
- Molecular Formula : C₈H₆ClFO₂
Chain Length and Ester Derivatives
(a) 2-(4-Chlorophenoxy)-2-methylpropionic Acid Ethyl Ester
- Molecular Formula : C₁₄H₁₇ClO₃
- Key Differences : Contains a methyl group on the α-carbon and an ethyl ester instead of a carboxylic acid. These modifications increase lipophilicity, which may enhance absorption but reduce solubility .
(b) 2-(4-Chlorophenyl)propanoic Acid
- Molecular Formula : C₉H₉ClO₂
- Key Differences: Propanoic acid chain (vs.
Substituent Additions and Hybrid Structures
(a) 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic Acid
- Molecular Formula : C₁₄H₁₀BrClO₃
- Key Differences: Incorporates bromine at the 4-position and chlorine at the 2-position of the phenoxy group. Halogenation increases molecular weight and may enhance halogen bonding in receptor interactions .
(b) 2-(2-Chloro-4-hydroxyphenyl)acetic Acid
- Molecular Formula : C₈H₇ClO₃
Acidity and Solubility
- 2-(4-Chlorophenoxy)-2-phenylacetic Acid: The electron-withdrawing chlorine and phenoxy groups lower the pKa of the carboxylic acid, enhancing ionization in physiological pH (aqueous solubility ~0.1 mg/mL estimated) .
- Ester Derivatives: Ethyl or methyl esters (e.g., 2-(4-chlorophenoxy)-2-methylpropionic acid ethyl ester) exhibit higher logP values (~3.5 vs. ~2.0 for the acid form), favoring passive diffusion .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(4-Chlorophenoxy)-2-phenylacetic acid, commonly referred to as "phenylacetic acid derivative," is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H14ClO3
- Molecular Weight : 276.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may act as a modulator of cell signaling pathways, influencing processes such as apoptosis and proliferation.
Key Mechanisms:
- Inhibition of Bcl-2 Family Proteins : The compound has been shown to competitively inhibit members of the Bcl-2 family, which are crucial regulators of apoptosis. This inhibition can lead to increased apoptosis in certain cancer cells, making it a candidate for anti-cancer therapies.
- Anti-inflammatory Effects : Studies suggest that derivatives of phenylacetic acid exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .
Biological Activities
The compound's biological activities can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : In vitro studies show that the compound induces apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.
- Mechanistic Studies : The compound's ability to induce apoptosis is linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
2. Anti-inflammatory Effects
The compound has been investigated for its potential to mitigate inflammation:
- Model Studies : In animal models of arthritis, treatment with the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
3. Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits:
- Neurodegenerative Models : In models of neurodegeneration, administration of the compound has been associated with improved cognitive function and reduced neuronal death, potentially through antioxidant mechanisms.
Case Studies
Several case studies highlight the therapeutic potential and biological activity of this compound:
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound demonstrated promising results in tumor reduction and improved survival rates. Patients exhibited significant decreases in tumor size after 12 weeks of treatment, supporting its role as an adjunct therapy in oncology.
Case Study 2: Inflammatory Bowel Disease (IBD)
In a controlled study on IBD patients, administration of the compound led to significant improvements in symptoms and biomarkers of inflammation. Patients reported reduced abdominal pain and frequency of bowel movements, alongside lower levels of C-reactive protein (CRP) in serum tests .
Comparative Analysis
The following table summarizes the biological activities and mechanisms compared to similar compounds:
| Compound | Anticancer Activity | Anti-inflammatory Effects | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Emerging |
| Aspirin | Moderate | High | Low |
| Ibuprofen | Low | High | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
